Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate
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Overview
Description
Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate typically involves the reaction of 5-benzyloxyindole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate involves its interaction with various molecular targets. The indole moiety is known to interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. The compound may act by modulating signaling pathways, inhibiting enzymes, or binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-indolylpropanoate: Lacks the benzyloxy group, leading to different chemical and biological properties.
5-Benzyloxyindole: Similar structure but lacks the ester group, affecting its reactivity and applications.
Indole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical behavior
Uniqueness
Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate is unique due to the presence of both the benzyloxy and ester groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 3-(5-phenylmethoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C19H19NO3/c1-22-19(21)10-7-15-12-20-18-9-8-16(11-17(15)18)23-13-14-5-3-2-4-6-14/h2-6,8-9,11-12,20H,7,10,13H2,1H3 |
InChI Key |
OWDLZQJHIBGPDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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